molecular formula C24H22N2O3 B12807461 N,N'-Diethylrhodamine- CAS No. 25794-80-3

N,N'-Diethylrhodamine-

Cat. No.: B12807461
CAS No.: 25794-80-3
M. Wt: 386.4 g/mol
InChI Key: YFZYSLYYVLMMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Diethylrhodamine is a derivative of rhodamine, a family of dyes known for their fluorescent properties. These compounds are widely used in various scientific fields due to their ability to absorb and emit light at specific wavelengths. N,N’-Diethylrhodamine, in particular, is valued for its stability and high quantum yield, making it a popular choice for applications in fluorescence microscopy, flow cytometry, and other imaging techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diethylrhodamine typically involves the alkylation of rhodamine B with diethylamine. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The process can be summarized as follows:

  • Dissolve rhodamine B in ethanol.
  • Add diethylamine to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and precipitate the product by adding water.
  • Filter and purify the product using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of N,N’-Diethylrhodamine may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification processes such as chromatography and crystallization are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diethylrhodamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the structure of N,N’-Diethylrhodamine, leading to changes in its fluorescent properties.

    Substitution: The ethyl groups can be substituted with other functional groups, altering the compound’s chemical and physical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and are carried out in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Diethylrhodamine derivatives with altered fluorescent properties, while substitution reactions can produce a wide range of functionalized rhodamine compounds.

Scientific Research Applications

N,N’-Diethylrhodamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the development of sensors and other devices that rely on fluorescent properties.

Mechanism of Action

The mechanism by which N,N’-Diethylrhodamine exerts its effects is primarily based on its ability to absorb and emit light. When exposed to light of a specific wavelength, the compound absorbs energy and transitions to an excited state. It then emits light as it returns to its ground state, producing fluorescence. This property is exploited in various imaging and diagnostic techniques to visualize and quantify biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Rhodamine B: A parent compound of N,N’-Diethylrhodamine, known for its strong fluorescence and wide range of applications.

    Rhodamine 6G: Another derivative with similar fluorescent properties, often used in laser applications.

    Tetramethylrhodamine: A compound with four methyl groups, providing different chemical and physical properties compared to N,N’-Diethylrhodamine.

Uniqueness

N,N’-Diethylrhodamine is unique due to its high stability and quantum yield, making it particularly suitable for applications requiring long-term fluorescence and high sensitivity. Its ability to undergo various chemical modifications also allows for the development of tailored probes and sensors for specific applications.

Properties

CAS No.

25794-80-3

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-[3-(ethylamino)-6-ethyliminoxanthen-9-yl]benzoic acid

InChI

InChI=1S/C24H22N2O3/c1-3-25-15-9-11-19-21(13-15)29-22-14-16(26-4-2)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h5-14,25H,3-4H2,1-2H3,(H,27,28)

InChI Key

YFZYSLYYVLMMKI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1)C(=C3C=CC(=NCC)C=C3O2)C4=CC=CC=C4C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.